
Chloroacetyl chloride
Overview
Description
Chloroacetyl chloride is a chlorinated acyl chloride with the chemical formula C₂H₂Cl₂O. It is a colorless to yellow liquid with a pungent odor and is known for its reactivity and versatility in organic synthesis. This compound is widely used as a building block in the production of various chemicals, including herbicides and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroacetyl chloride can be synthesized through several methods:
Carbonylation of Methylene Chloride: This industrial method involves the reaction of methylene chloride with carbon monoxide in the presence of a catalyst.
Oxidation of Vinylidene Chloride: Another industrial method where vinylidene chloride is oxidized to produce this compound.
Addition of Chlorine to Ketene: This method involves the addition of chlorine to ketene to form this compound.
Reaction of Chloroacetic Acid with Thionyl Chloride, Phosphorus Pentachloride, or Phosgene: These reactions are commonly used in laboratory settings to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves the carbonylation of methylene chloride or the oxidation of vinylidene chloride. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Chloroacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and water to form amides, esters, and hydrochloric acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions with aromatic compounds to form acylated products.
Formation of Esters and Amides: The acyl chloride group in this compound readily forms esters and amides when reacted with alcohols and amines.
Common Reagents and Conditions:
Amines and Alcohols: These reagents are commonly used in nucleophilic substitution reactions with this compound.
Aluminium Chloride: This catalyst is used in Friedel-Crafts acylation reactions.
Major Products Formed:
Amides and Esters: Formed from reactions with amines and alcohols.
Acylated Aromatic Compounds: Formed from Friedel-Crafts acylation reactions.
Scientific Research Applications
Organic Synthesis
Chloroacetyl chloride serves as a crucial building block in organic synthesis. It participates in reactions that yield acyl chloride groups, which can further react to form amides, esters, and other derivatives.
Key Reactions:
- Formation of Acylated Products: CAC can react with various nucleophiles to produce acylated derivatives. This property is exploited in synthesizing complex organic molecules.
- Nucleophilic Substitution: The compound facilitates nucleophilic substitution reactions, allowing for the introduction of functional groups into organic frameworks.
Table 1: Common Reactions Involving this compound
Reaction Type | Example Reaction | Products |
---|---|---|
Nucleophilic Substitution | CAC + Amine → Amide | Acylated amide |
Ester Formation | CAC + Alcohol → Ester | Acylated ester |
Formation of Thioureas | CAC + Thiourea → Acyl/aryl thioureas | Acyl/aryl thiourea derivatives |
Pharmaceutical Applications
This compound is significantly employed in pharmaceutical research, particularly in synthesizing anti-tumor drugs and other therapeutic agents.
Case Study: Anti-Tumor Drug Development
In a recent study, this compound was used to synthesize 12 novel derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD). These compounds were evaluated for their cytotoxic activity against various human tumor cell lines using the MTT assay:
- Results:
- Compounds 4, 6, and 7 exhibited higher cytotoxicity compared to the parent compound (25-OH-PPD).
- Compound 4 showed strong inhibition against MCF-7 and HCT-116 cells with IC50 values of 1.7 μM and 1.6 μM, respectively.
This demonstrates the potential of CAC in developing new anti-cancer agents with improved efficacy.
Table 2: Cytotoxic Activity of Synthesized Compounds
Compound | Cell Line | IC50 Value (μM) |
---|---|---|
4 | MCF-7 | 1.7 |
4 | HCT-116 | 1.6 |
6 | HCT-116 | 1.2 |
7 | MCF-7 | 1.6 |
Surfactant Preparation
This compound is also utilized in the formulation of surfactants, enhancing drug delivery systems.
Case Study: Metaxalone Prodrugs
In a study involving the modification of polyethylene glycols (PEGs) with metaxalone using this compound:
- A two-step protocol was employed to create PEG-Met prodrugs.
- Controlled drug release studies indicated that PEG(10000)-Met exhibited the slowest hydrolysis rate, improving metaxalone's pharmacokinetics.
This application highlights the role of CAC in optimizing drug formulations for better therapeutic outcomes.
Agrochemical Applications
This compound is integral to producing herbicides like alachlor and butachlor, although its use is restricted in certain regions due to environmental concerns.
Market Insights
The global market for this compound is expected to grow significantly due to its demand in both pharmaceutical and agrochemical industries. The market value increased from USD 503 million in 2023 to an estimated USD 528 million in 2024, with a projected CAGR of approximately 5.15% through 2030 .
Mechanism of Action
Chloroacetyl chloride exerts its effects through the acylation of nucleophiles. The acyl chloride group in this compound reacts with nucleophilic sites on molecules, forming covalent bonds and introducing the chloroacetyl group. This reactivity makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Chloroacetyl chloride is unique due to its bifunctional nature, allowing it to participate in a variety of chemical reactions. Similar compounds include:
Acetyl Chloride: Lacks the chlorine atom, making it less reactive in certain contexts.
Bromoacetyl Chloride: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
Fluoroacetyl Chloride: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
This compound stands out due to its versatility and wide range of applications in various fields.
Biological Activity
Chloroacetyl chloride (CAC) is a chemical compound with significant biological activity, primarily recognized for its role as an acylation agent in organic synthesis. Its biological implications extend beyond synthetic applications, as it has been associated with various toxicological effects and potential therapeutic properties.
This compound is a reactive acyl chloride that decomposes in water to form chloroacetic acid and hydrochloric acid. This decomposition is crucial, as the products can exert significant biological effects. The compound's reactivity allows it to interact with various biological molecules, leading to modifications that can affect cellular functions.
The mechanism of action involves the acylation of nucleophilic sites on proteins and other biomolecules, which can alter their function. For instance, studies have shown that CAC can inhibit specific enzymes, thereby impacting metabolic pathways .
Toxicological Profile
The toxicological effects of this compound are well-documented. Exposure can lead to severe health issues, including:
- Respiratory Damage : Inhalation can cause irritation of the respiratory tract, leading to conditions such as bronchiolitis and pneumonia. A case study reported multiple organ failure following exposure, highlighting its potential lethality .
- Cardiac Effects : Animal studies indicate that CAC accumulates in myocardial tissue, leading to myocardial degeneration and heart failure. The compound has been associated with cardiogenic shock in human cases .
- Dermal and Ocular Irritation : Direct contact with skin or eyes results in corrosive effects, underscoring the need for stringent safety measures when handling this compound .
Biological Activity in Research
This compound has been utilized in various research studies to synthesize biologically active compounds. Notably:
- Antimicrobial Activity : Compounds synthesized from this compound have shown promising antibacterial properties. For example, derivatives formed from reactions involving 2-aminobenzothiazole exhibited moderate antibacterial activity against several pathogens, including Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : Research has demonstrated that certain derivatives of CAC can inhibit calf intestinal alkaline phosphatase (CIAP), suggesting potential applications in pharmacology .
Case Studies and Experimental Findings
Several case studies illustrate the biological activity and toxicity of this compound:
- Occupational Exposure Incident : A report detailed a poisoning incident where workers exposed to CAC experienced severe neurological damage and cardiac failure. One patient died due to complications arising from exposure .
- Animal Studies : In controlled experiments, rats exposed to varying concentrations of this compound exhibited symptoms ranging from lacrimation to severe respiratory distress and death at higher concentrations (LC50 values indicating high toxicity) .
Summary of Key Findings
Aspect | Details |
---|---|
Chemical Nature | Reactive acyl chloride; decomposes to chloroacetic acid and HCl |
Toxicity | Causes respiratory damage, cardiac failure, skin/eye irritation |
Biological Activity | Antimicrobial properties; enzyme inhibition |
Case Studies | Documented incidents of severe poisoning and death from occupational exposure |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling chloroacetyl chloride in laboratory settings?
this compound requires stringent safety protocols due to its corrosive and reactive nature. Researchers must:
- Use indirect-vent goggles, face shields, and chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin/eye contact .
- Store it in airtight containers in cool, dry environments to avoid hydrolysis, which releases toxic hydrogen chloride gas .
- Ensure fume hoods or local exhaust ventilation to limit inhalation exposure, as concentrations >1.3 ppm can impair escape ability (IDLH value) .
Q. How does this compound react with common laboratory reagents, and what precautions are necessary?
this compound reacts violently with:
- Water : Rapid hydrolysis generates HCl gas; use anhydrous conditions and inert atmospheres (e.g., nitrogen) for reactions .
- Oxidizing agents (e.g., peroxides) and bases (e.g., NaOH): Risk of exothermic reactions or explosions. Pre-test compatibility in small scales .
- Alcohols : Forms chloroacetate esters, but reactions may require controlled temperatures to avoid runaway exotherms .
Q. What are the primary health hazards associated with this compound exposure, and what immediate medical responses are required?
Acute exposure causes:
- Respiratory : Severe irritation, pulmonary edema (delayed onset). Evacuate to fresh air; monitor for 48 hours post-exposure .
- Dermal/Eye : Corrosive burns. Immediately rinse with water for ≥15 minutes; use calcium gluconate gel for skin decontamination .
- Chronic Effects : Repeated exposure may lead to bronchitis; implement regular lung function tests for lab personnel .
Advanced Research Questions
Q. How can researchers design experiments to minimize hydrolysis when using this compound as an acylating agent?
Methodological strategies include:
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) under inert atmospheres to suppress water ingress .
- Catalytic Control : Employ scavengers like molecular sieves or triethylamine to neutralize trace moisture .
- Reaction Monitoring : Track HCl release via pH indicators or FTIR to detect unintended hydrolysis .
Q. What methodologies are recommended for detecting and quantifying impurities like acetyl chloride in this compound?
Advanced analytical approaches include:
- Pre-column derivatization UPLC-MS/MS : Derivatize impurities with stable isotopes (e.g., d3-acetyl chloride) for precise quantification, achieving detection limits <0.1 ppm .
- Gas Chromatography (GC) with FID/ECD : Validate purity by comparing retention times against certified reference standards .
Q. How should conflicting data on acute toxicity thresholds from animal studies be reconciled when establishing safety protocols?
Contradictions arise from variability in exposure durations and species sensitivity. For example:
- IDLH (1.3 ppm) : Derived from rat studies (32 ppm for 1 hour) adjusted with uncertainty factors for human variability .
- AEGL-2 (1.6 ppm for 1 hour) : Based on non-disabling irritation thresholds . Resolution : Apply the most conservative value (IDLH) and validate with human cell-based assays (e.g., lung epithelial models) to bridge interspecies gaps .
Q. What strategies mitigate the environmental impact of this compound waste in research laboratories?
Sustainable practices involve:
Properties
IUPAC Name |
2-chloroacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGMAHQTYDJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClCH2COCl, Array, C2H2Cl2O | |
Record name | CHLOROACETYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/376 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CHLOROACETYL CHLORIDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026472 | |
Record name | Chloroacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloroacetyl chloride appears as a colorless to light yellow liquid with a very pungent odor. Very toxic by inhalation. Corrosive to metals and tissue., Liquid, Colorless to yellowish liquid with a strong, pungent odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellowish liquid with a strong, pungent odor. | |
Record name | CHLOROACETYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/376 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetyl chloride, 2-chloro- | |
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Record name | Chloroacetyl chloride | |
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Record name | CHLOROACETYL CHLORIDE | |
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Record name | CHLOROACETYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Record name | Chloroacetyl chloride | |
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Boiling Point |
221 °F at 760 mmHg (USCG, 1999), 106.0 °C, 106 °C, 223 °F | |
Record name | CHLOROACETYL CHLORIDE | |
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Record name | Chloroacetyl chloride | |
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Record name | CHLOROACETYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | CHLOROACETYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/685 | |
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Record name | Chloroacetyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
100 °C (212 °F) - closed cup | |
Record name | Chloroacetyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
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Solubility |
Decomposes (NIOSH, 2023), Decomposed by water, Initially insoluble in water, however a slow reaction at the water-chloroacetyl chloride interface produces chloroacetic acid. When sufficient acid is formed to solubilize the two phases, a violent reaction forming chloroacetic acid and HCl occurs., Miscible with ethyl ether; soluble in acetone, carbon tetrachloride., Miscible with acetone and benzene., Solubility in water: reaction, Decomposes | |
Record name | CHLOROACETYL CHLORIDE | |
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Record name | Chloroacetyl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
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Record name | CHLOROACETYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
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Record name | Chloroacetyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.42 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4202 g/cu cm at 20 °C, Density: 1.4202 at 20 °C/4 °C, Relative density (water = 1): 1.4, 1.42 | |
Record name | CHLOROACETYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/376 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chloroacetyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROACETYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | CHLOROACETYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/685 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chloroacetyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 3.9 | |
Record name | CHLOROACETYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
19 mmHg (NIOSH, 2023), 25.2 [mmHg], 25.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 19 mmHg | |
Record name | CHLOROACETYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/376 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chloroacetyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/354 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Chloroacetyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROACETYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROACETYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/685 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chloroacetyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Liquid, Colorless liquid, Water-white liquid, Colorless to yellowish liquid. | |
CAS No. |
79-04-9 | |
Record name | CHLOROACETYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/376 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloroacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloroacetyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroacetyl chloride | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/chloroacetyl-chloride-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Acetyl chloride, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloroacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloroacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROACETYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5UML06YUO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chloroacetyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROACETYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROACETYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/685 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetyl chloride, chloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/AO62CCF8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-8.5 °F (USCG, 1999), -21.7 °C, -21.8 °C, -8.5 °F, -7 °F | |
Record name | CHLOROACETYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/376 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloroacetyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROACETYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROACETYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/685 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chloroacetyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.